molecular formula C11H13ClO2 B13079696 3-Chloro-4-isobutoxybenzaldehyde CAS No. 58236-93-4

3-Chloro-4-isobutoxybenzaldehyde

Cat. No.: B13079696
CAS No.: 58236-93-4
M. Wt: 212.67 g/mol
InChI Key: NZYHANOMVRLZNG-UHFFFAOYSA-N
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Description

3-Chloro-4-isobutoxybenzaldehyde, with the chemical formula C₁₁H₁₃ClO₂, is a compound that belongs to the class of benzaldehydes. It contains a chlorine atom (Cl) and an isobutoxy group (i.e., an isobutyl group attached to an oxygen atom) on the benzene ring. This compound is used in various applications due to its unique structure and reactivity.

Preparation Methods

There are several synthetic routes to prepare 3-Chloro-4-isobutoxybenzaldehyde:

  • Friedel-Crafts Acylation: : This classic method involves the reaction of 3-chlorobenzaldehyde with isobutyl alcohol in the presence of a Lewis acid catalyst (such as aluminum chloride). The resulting product is this compound.

  • Industrial Production: : While specific industrial methods may vary, the Friedel-Crafts acylation process is commonly employed on a larger scale. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

3-Chloro-4-isobutoxybenzaldehyde participates in various chemical reactions:

    Oxidation: Undergoes oxidation to form the corresponding carboxylic acid.

    Reduction: Can be reduced to the corresponding alcohol.

    Substitution: Reacts with nucleophiles (e.g., amines, thiols) to replace the chlorine atom.

    Common Reagents: Sodium borohydride (for reduction), hydrochloric acid (for substitution), and oxidizing agents (e.g., potassium permanganate) for oxidation.

    Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-isobutoxybenzaldehyde finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: May serve as a starting point for drug development.

    Industry: Employed in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which 3-Chloro-4-isobutoxybenzaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-4-(2-methylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHANOMVRLZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274247
Record name 3-Chloro-4-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-93-4
Record name 3-Chloro-4-(2-methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58236-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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